2-Furoic acid,5-[(isopentyloxy)methyl]-
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Overview
Description
2-Furoic acid,5-[(isopentyloxy)methyl]- is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furoic acid core with an isopentyloxy methyl substituent at the 5-position. Furan derivatives have garnered significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-[(isopentyloxy)methyl]- typically involves the functionalization of the furan ring. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex furan derivatives.
Another approach involves the Diels–Alder reaction, where furoic acids act as dienes and react with dienophiles like maleimides under mild conditions to form cycloaddition products . This method benefits from the use of water as a solvent and the activation of furoic acids by conversion to carboxylate salts.
Industrial Production Methods
Industrial production of furan derivatives, including 2-Furoic acid,5-[(isopentyloxy)methyl]-, often relies on the oxidation of furfural, a biomass-derived platform molecule. The oxidation can be achieved chemically or biocatalytically, with the Cannizaro reaction being a common industrial route . This reaction involves the disproportionation of furfural in an aqueous sodium hydroxide solution, yielding 2-furoic acid and furfuryl alcohol.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid,5-[(isopentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Furoic acid,5-[(isopentyloxy)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Furoic acid,5-[(isopentyloxy)methyl]- involves its interaction with molecular targets and pathways. In biological systems, furan derivatives can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The specific pathways and targets depend on the compound’s structure and the nature of its substituents.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler derivative with a carboxylic acid group at the 2-position.
5-Methyl-2-furoic acid: A derivative with a methyl group at the 5-position.
2,5-Furandicarboxylic acid: A compound with carboxylic acid groups at both the 2- and 5-positions.
Uniqueness
2-Furoic acid,5-[(isopentyloxy)methyl]- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The isopentyloxy methyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications.
Properties
Molecular Formula |
C11H16O4 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-(3-methylbutoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-8(2)5-6-14-7-9-3-4-10(15-9)11(12)13/h3-4,8H,5-7H2,1-2H3,(H,12,13) |
InChI Key |
CJNPNZABNZHGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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